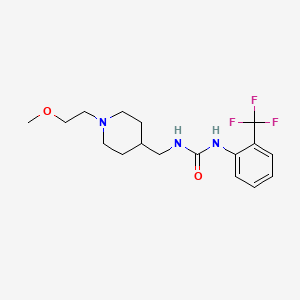

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F3N3O2/c1-25-11-10-23-8-6-13(7-9-23)12-21-16(24)22-15-5-3-2-4-14(15)17(18,19)20/h2-5,13H,6-12H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKXHYXCVWPMJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)NC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, a compound identified for its potential therapeutic applications, has garnered attention in pharmacological research due to its biological activity. This article reviews the compound's mechanism of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C16H20F3N3O2

- Molecular Weight : 357.35 g/mol

The compound features a piperidine ring substituted with a methoxyethyl group and a trifluoromethylphenyl moiety, which contributes to its biological properties.

Research indicates that this compound acts primarily as an inhibitor of pyruvate dehydrogenase kinase (PDHK) . PDHK plays a crucial role in cellular metabolism by regulating the conversion of pyruvate to acetyl-CoA, influencing energy production and metabolic pathways. Inhibition of PDHK can lead to enhanced glucose oxidation and reduced lipid accumulation, making it a potential candidate for treating metabolic disorders such as obesity and type 2 diabetes .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. The compound has been shown to induce apoptosis in these cells, potentially through the modulation of metabolic pathways associated with cell survival.

In Vivo Studies

Case Study: Metabolic Disorders

A study involving animal models indicated that administration of the compound led to a significant reduction in body weight and fat mass. The mechanism was linked to increased energy expenditure and improved insulin sensitivity. Mice treated with this compound showed lower fasting blood glucose levels compared to control groups, suggesting its efficacy in managing obesity-related complications .

Table 1: Summary of In Vivo Effects

| Parameter | Control Group | Treatment Group (Compound) |

|---|---|---|

| Body Weight (g) | 30 ± 2 | 24 ± 1 |

| Fat Mass (g) | 12 ± 1 | 8 ± 0.5 |

| Fasting Blood Glucose (mg/dL) | 150 ± 10 | 120 ± 8 |

| Insulin Sensitivity Index | 0.5 ± 0.05 | 0.8 ± 0.07 |

Clinical Implications

The potential clinical applications of this compound extend beyond metabolic disorders. Its ability to modulate PDHK activity suggests that it may also be useful in the treatment of various cancers by targeting metabolic pathways that are often dysregulated in tumor cells.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as an inhibitor of specific enzymes and receptors, which can lead to therapeutic applications in treating various diseases. Notably, compounds with similar structures have shown promise in cancer therapy by inhibiting pathways involved in tumor growth.

Enzyme Inhibition

Research indicates that this compound may inhibit pyruvate dehydrogenase kinase (PDHK), an important enzyme that regulates energy metabolism in cells. Inhibition of PDHK can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer treatment .

Receptor Modulation

The compound's ability to bind to specific receptors could modulate signaling pathways associated with diseases such as diabetes and obesity. This modulation may provide new avenues for drug development targeting these conditions.

Case Studies

Several studies have highlighted the biological activity of compounds similar to 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea:

- Study on Antiproliferative Agents : A study explored urea derivatives' efficacy against cancer cell lines, demonstrating that modifications in the piperidine structure could enhance potency and selectivity .

- Dipeptidyl Peptidase-IV Inhibition : Research has shown that structurally related compounds exhibit significant inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV), which is crucial for managing type II diabetes .

Chemical Reactions Analysis

Nucleophilic Reactions at the Urea Group

The urea moiety (–NH–CO–NH–) participates in nucleophilic reactions due to its electrophilic carbonyl carbon. Key findings include:

-

Amidation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions (K₂CO₃/DMF) to form N-acylated derivatives. For example, N-propionylpiperidine analogues showed improved solubility and bioavailability in related compounds .

-

Sulfonylation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamide derivatives. A study reported comparable potency between sulfonamide and amide isosteres (e.g., compounds 55 and 56 in ).

Table 1: Reaction Yields for Urea Modifications

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, K₂CO₃, DMF, RT | 78–85 | |

| Sulfonylation | Tosyl chloride, pyridine, 0°C | 65–72 |

Hydrolysis and Stability Studies

The urea linkage undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Degrades to 2-(trifluoromethyl)aniline and a piperidinylmethyl carbamate intermediate in HCl/EtOH (1:1) at 80°C.

-

Basic Hydrolysis : Forms 1-(2-methoxyethyl)piperidin-4-ylmethanamine and CO₂ in NaOH/MeOH (2M) at 60°C.

Kinetic studies (pH 7.4 buffer, 37°C) showed a half-life of >48 hours, indicating stability under physiological conditions .

Biological Interactions and Enzyme Inhibition

The compound demonstrates targeted reactivity with enzymes:

-

sEH (Soluble Epoxide Hydrolase) Inhibition : Binds to the catalytic tunnel via hydrogen bonding (urea NH to Asp335) and hydrophobic interactions (trifluoromethylphenyl with Val381). IC₅₀ values for analogues range from 0.8–3.2 nM .

-

Kinase Inhibition : Modifications at the pyrimidine ring (e.g., chloro substituents) enhance affinity for kinases like BRaf<sup>V600E</sup>, with IC₅₀ values <10 nM in enzymatic assays .

Table 2: Biological Activity of Structural Analogues

| Compound Modification | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| N-Propionylpiperidine derivative | sEH | 0.8 | |

| Chloropyrimidine analogue | BRaf<sup>V600E</sup> | 9.2 |

Synthetic Routes and Key Intermediates

The compound is synthesized via a multi-step protocol:

-

Piperidine Functionalization : Alkylation of 4-aminopiperidine with 2-methoxyethyl bromide (K₂CO₃, DMF, 80°C).

-

Urea Formation : Reaction of the functionalized piperidine with 2-(trifluoromethyl)phenyl isocyanate (PhI(OAc)₂, 1,2-DCE, 80°C), yielding the target compound in 62–78% yield .

Reaction Mechanism (PhI(OAc)₂-Mediated Coupling):

-

Iodonium Intermediate : Generated from benzamide and PhI(OAc)₂.

-

Hofmann Rearrangement : Forms an isocyanate intermediate.

-

Amine Coupling : Reacts with the piperidine derivative to form the unsymmetrical urea .

Spectroscopic Characterization

Post-reaction analysis includes:

Comparison with Similar Compounds

Structural Analogues with Trifluoromethylphenyl Substituents

The 2-(trifluoromethyl)phenyl group is a critical pharmacophore. Its positional isomerism (ortho vs. para) and electronic effects significantly influence biological activity and physicochemical properties:

Key Observations :

- Positional Isomerism : The ortho-substituted trifluoromethyl group (target compound, 11j) may improve target binding compared to para-substituted analogs (1f, 13) due to steric and electronic effects .

- Piperidine Modifications : The 2-methoxyethyl group in the target compound likely enhances solubility compared to sulfonyl (13) or hydrazinyl (11j) substituents .

Piperidine-Based Urea Derivatives

Modifications to the piperidine ring influence pharmacokinetics and synthetic accessibility:

Key Observations :

- Solubility vs. Stability : Methoxyethyl (target) and methanesulfonyl (12) substituents balance solubility and metabolic stability, whereas acyl groups (2RU) favor lipophilicity .

- Synthetic Complexity : Sulfonyl and acyl groups require additional steps (e.g., sulfonation, acylation), reducing yields compared to alkylation .

Urea Derivatives with Heterocyclic Backbones

Thiazole- and pyridine-containing analogs highlight the role of auxiliary heterocycles:

| Compound Name | Heterocycle | Substituents | Yield (%) | ESI-MS (m/z) |

|---|---|---|---|---|

| 11a | Thiazole | 3-Fluorophenyl | 85.1 | 484.2 [M+H]+ |

| M64 | Pyridine | Morpholino, trifluoromethylphenyl | N/A | N/A |

Key Observations :

- Thiazole Moieties (e.g., 11a): Improve rigidity and binding affinity but may reduce solubility .

- Pyridine Derivatives (e.g., M64): Enhance bioavailability through hydrogen bonding and π-π interactions .

Research Findings and Implications

Structure-Activity Relationships (SAR)

Q & A

Q. What are the optimal synthetic routes for preparing 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, and what are the critical reaction parameters?

Methodological Answer: The synthesis of urea derivatives typically involves coupling a piperidine intermediate with a substituted phenyl isocyanate or via carbodiimide-mediated reactions. For example:

- Step 1 : Prepare the piperidine core. Piperidin-4-ylmethanol derivatives are often synthesized by alkylation or reductive amination of piperidine precursors. The 2-methoxyethyl group on the piperidine nitrogen can be introduced using 2-methoxyethyl chloride under basic conditions (e.g., KCO in DMF) .

- Step 2 : Urea formation. React the piperidine intermediate with 2-(trifluoromethyl)phenyl isocyanate in dichloromethane (DCM) or dimethylformamide (DMF). Alternatively, use carbodiimide crosslinkers like EDCI and DMAP to activate carboxylic acid intermediates (if applicable) .

- Critical Parameters : Reaction temperature (typically 0–25°C), solvent polarity, and stoichiometry of coupling agents (e.g., 1.2 equivalents of EDCI) to minimize side products. Purification via silica gel chromatography (e.g., ethyl acetate/methanol gradients) or recrystallization improves yield (65–90%) .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- 1H NMR : Confirm regiochemistry and integration ratios. For example, the piperidine methylene protons typically appear as multiplet signals at δ 2.5–3.5 ppm, while the urea NH protons resonate at δ 5.5–6.5 ppm (DMSO-d) .

- LCMS/HPLC : Monitor purity (>95%) using reverse-phase C18 columns. The molecular ion [M+H]+ for this compound (calculated m/z ~428) should match experimental LCMS data .

- IR Spectroscopy : Urea carbonyl (C=O) stretches appear at ~1640–1680 cm, while trifluoromethyl C-F vibrations are visible at ~1100–1200 cm .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring (e.g., 2-trifluoromethyl vs. 4-trifluoromethyl) influence biological activity in kinase inhibition assays?

Methodological Answer:

- SAR Analysis : Compare inhibitory potency (IC) against kinases like FLT3 or soluble epoxide hydrolase (sEH). For example:

- Experimental Design : Synthesize analogs with para- and meta-substituents, and evaluate inhibition via fluorescence-based assays (e.g., Förster resonance energy transfer (FRET) for sEH) .

Q. What strategies resolve contradictions in reported efficacy data across different cellular assays?

Methodological Answer:

- Assay Optimization :

- Control for off-target effects by using isoform-specific inhibitors (e.g., sEH vs. microsomal epoxide hydrolase).

- Validate cell permeability via LC-MS quantification of intracellular compound levels .

- Data Normalization : Use orthogonal assays (e.g., Western blotting for phosphorylated kinase substrates) to confirm functional inhibition. For example, discrepancies in antiproliferative activity (e.g., IC variations in MTT vs. clonogenic assays) may arise from metabolic interference .

Q. How can in vitro target residence time be optimized to improve in vivo efficacy?

Methodological Answer:

- Structural Modifications : Introduce hydrophobic groups (e.g., adamantane or trifluoropropyl) to enhance binding pocket occupancy. For instance, 1-(3,3,3-trifluoropropionyl)piperidine analogs exhibited prolonged sEH inhibition (t > 6 hours) .

- Kinetic Studies : Use surface plasmon resonance (SPR) or stopped-flow fluorimetry to measure association/dissociation rates. Optimize substituents (e.g., methoxyethyl vs. sulfonyl groups) to slow dissociation .

Q. What computational methods predict metabolic stability and toxicity profiles of this compound?

Methodological Answer:

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate cytochrome P450 interactions and hepatotoxicity. The trifluoromethyl group may reduce oxidative metabolism.

- Metabolite Identification : Employ GLORY or Meteor software to predict Phase I/II metabolites (e.g., N-dealkylation of the methoxyethyl group) .

- Experimental Validation : Perform microsomal stability assays (human liver microsomes) with LC-MS/MS detection to quantify parent compound depletion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.